Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Catalog No.
S15996022
CAS No.
M.F
C32F16FeN8
M. Wt
856.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25...

Product Name

Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)

Molecular Formula

C32F16FeN8

Molecular Weight

856.2 g/mol

InChI

InChI=1S/C32F16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

DRCZDSOWIWOQGG-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Fe+2]

Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. Its molecular formula is C32F16FeN8\text{C}_{32}\text{F}_{16}\text{FeN}_{8}, and it has a molecular weight of approximately 856.22 g/mol. This compound features a unique structure characterized by a central iron(II) ion coordinated with a highly fluorinated phthalocyanine ligand. The presence of sixteen fluorine atoms imparts significant chemical stability and alters the electronic properties of the compound, making it suitable for various applications in materials science and biological studies .

Typical of metal phthalocyanines:

  • Coordination Chemistry: The iron(II) center can coordinate with different ligands under varying conditions. This property allows for the formation of new complexes that can exhibit altered electronic and optical properties.
  • Oxidation and Reduction: The iron(II) ion can be oxidized to iron(III), leading to changes in the compound's reactivity and stability. Such redox reactions are crucial in catalysis and sensor applications.
  • Photo

Research indicates that iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine exhibits biological activity that can be harnessed for therapeutic applications. Studies have shown its potential as:

  • Antimicrobial Agent: The compound has demonstrated activity against various bacterial strains.
  • Photodynamic Therapy Agent: It shows promise in photodynamic therapy due to its ability to produce reactive oxygen species upon light activation .

The synthesis of iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves:

  • Fluorination of Phthalocyanine: Starting with a phthalocyanine precursor that is subsequently fluorinated using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Metalation: The fluorinated phthalocyanine is then reacted with iron(II) salts (e.g., iron(II) chloride) under controlled conditions to form the final product.
  • Purification: The crude product is purified through methods such as column chromatography or sublimation to achieve high purity levels .

Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has several applications across different fields:

  • Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it suitable for use in OLED technology.
  • Photovoltaics: Used in organic solar cells due to its ability to absorb light effectively.
  • Catalysis: Acts as a catalyst in various organic reactions owing to its redox properties.
  • Biomedical

Interaction studies involving iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H ,31H-phthalocyanine focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins can provide insights into its potential therapeutic uses.
  • Cellular Uptake: Studies on how effectively the compound is taken up by cells can inform its application in drug delivery systems.
  • Reactive Oxygen Species Generation: Assessing how light exposure leads to the generation of reactive oxygen species can elucidate its mechanism in photodynamic therapy .

Several compounds are structurally similar to iron(II) 1 ,2 ,3 ,4 ,8 ,9 ,10 ,11 ,15 ,16 ,17 ,18 ,22 ,23 ,24 ,25 -hexadecafluoro -29 H ,31 H -phthalocyanine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Cobalt(II) 1 ,2 ,3 ,4 ,8 ,9 ,10 ,11 ,15 ,16 ,17 ,18 ,22 ,23 ,24 ,25 -hexadecafluoro -29 H ,31 H -phthalocyanineC32F16CoN8Exhibits different catalytic properties compared to iron-based compounds.
Copper(II) 1 ,2 ,3 ,4 ,8 ,9 ,10 ,11 ,15 ,16 ,17 ,18 ,22 ,23 ,24 ,25 -hexadecafluoro -29 H ,31 H -phthalocyanineC32F16CuN8Known for its strong absorption characteristics in the visible spectrum.
Zinc 1 ,2 ,3 ,4 ,8 ,9 ,10 ,11 ,15 ,16 ,17 ,18 ,22 ,23 ,24 ,25 -hexadecafluoro -29 H ,31 H -phthalocyanineC32F16ZnN8Often used in dye-sensitized solar cells due to its stability.

These compounds share similar structural frameworks but differ in their metal centers and resulting properties. The unique combination of fluorination and metal coordination in iron(II) 1,-2,-3,-4,-8,-9,-10,-11,-15,-16,-17,-18,-22,-23,-24,-25-hexadecafluoro-29H,-31H-phthalocyanine contributes to its distinct characteristics and applications .

Hydrogen Bond Acceptor Count

20

Exact Mass

855.933978 g/mol

Monoisotopic Mass

855.933978 g/mol

Heavy Atom Count

57

Dates

Modify: 2024-08-15

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